Palladium(2+);dihydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

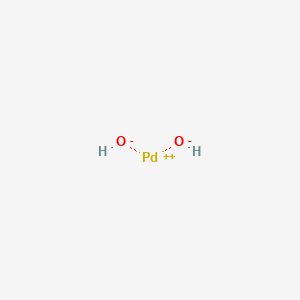

Palladium(2+);dihydroxide, also known as palladium hydroxide, is a chemical compound with the formula Pd(OH)₂. It is characterized by the presence of palladium in the +2 oxidation state and hydroxide ions. This compound is widely recognized for its applications in various chemical processes, particularly as a catalyst in hydrogenation and oxidation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(2+);dihydroxide can be synthesized through the reaction of palladium chloride with sodium hydroxide. The process involves dissolving palladium chloride in hydrochloric acid and then neutralizing the solution with an aqueous sodium hydroxide solution. This reaction results in the precipitation of this compound, which is then washed with deionized water to remove any chloride ions .

Industrial Production Methods: In industrial settings, this compound is often produced by treating activated carbon with palladium chloride, followed by the addition of an alkaline solution to adjust the pH. The mixture is then stirred and aged, filtered, and dried to obtain this compound on carbon .

Chemical Reactions Analysis

Types of Reactions: Palladium(2+);dihydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form palladium oxide.

Reduction: It can be reduced to metallic palladium using reducing agents such as formic acid or formaldehyde.

Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Formic acid or formaldehyde are common reducing agents.

Substitution: Various ligands such as halides or phosphines can be used in substitution reactions.

Major Products Formed:

Oxidation: Palladium oxide.

Reduction: Metallic palladium.

Substitution: Palladium complexes with different ligands.

Scientific Research Applications

Palladium(2+);dihydroxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which palladium(2+);dihydroxide exerts its effects primarily involves its role as a catalyst. In hydrogenation reactions, this compound facilitates the addition of hydrogen to unsaturated bonds, such as double or triple bonds in alkenes and alkynes. This process occurs on the surface of the palladium catalyst, where hydrogen molecules are adsorbed and dissociated into hydrogen atoms, which then react with the substrate to form the hydrogenated product .

Comparison with Similar Compounds

Palladium(2+);oxide: Similar to palladium(2+);dihydroxide but with oxygen instead of hydroxide ions.

Palladium(2+);chloride: Contains chloride ions instead of hydroxide ions.

Palladium(2+);acetate: Contains acetate ions instead of hydroxide ions.

Uniqueness: this compound is unique due to its high catalytic activity and versatility in various chemical reactions. Its ability to act as a nonpyrophoric catalyst for hydrogenation and arylation reactions makes it particularly valuable in both research and industrial applications .

Biological Activity

Palladium(2+);dihydroxide, commonly referred to as palladium hydroxide (Pd(OH)₂), is a transition metal compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological implications, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its ability to act as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its biological utility stems from its role in synthesizing glycopeptides, which are crucial for developing antibodies against autoimmune diseases. Furthermore, palladium complexes have been investigated for their potential as anticancer agents due to their structural similarities to platinum compounds.

Target Interactions:

this compound primarily functions as a catalyst that facilitates the breaking of benzyl-nitrogen bonds. This catalytic action is significant in biochemical pathways involving arylation reactions and the synthesis of complex organic molecules.

Biochemical Pathways:

The compound's interaction with biological systems often leads to the formation of new chemical entities through the rearrangement of molecular bonds. Although specific pharmacokinetic data for Pd(OH)₂ is scarce, related studies indicate that palladium compounds can exhibit biphasic kinetics in serum, suggesting a complex interaction with biological tissues.

Anticancer Activity

Research has demonstrated that palladium(II) complexes exhibit promising cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies: A study evaluated palladium(II) complexes containing bisdemethoxycurcumin (BDMC) against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated enhanced cytotoxicity compared to traditional platinum-based drugs like cisplatin .

- Mechanisms of Action: The palladium complexes were shown to induce apoptosis in cancer cells by modifying DNA structures and inhibiting cell growth selectively towards tumor cells. This selectivity is attributed to the unique ligand interactions facilitated by the palladium center .

Comparative Analysis with Other Metal Complexes

Palladium complexes are often compared with platinum-based drugs due to their similar properties. Table 1 summarizes key findings from various studies on the biological activity of palladium versus platinum complexes.

| Compound Type | Cell Lines Tested | Cytotoxicity Observed | Mechanism of Action |

|---|---|---|---|

| Palladium(II) Complex | MCF-7, DU145, HT-29 | High | DNA modification and apoptosis induction |

| Platinum(II) Complex | MCF-7, CCRF-SB | Moderate | DNA cross-linking |

| Palladium(II) BDMC | HeLa, A549 | Very High | Selective growth inhibition |

Case Studies

- Study on Antiproliferative Activity: A recent investigation into novel palladium(II) complexes revealed significant antiproliferative effects against human prostate cancer cells. The study highlighted that these complexes could internalize within cells and modify DNA structures, leading to selective apoptosis .

- Antimicrobial Properties: Another study examined palladium complexes for their antimicrobial activity against various pathogens. Results showed that while palladium(II) complexes had limited activity against certain bacteria compared to platinum counterparts, they displayed notable efficacy against specific strains like Pseudomonas aeruginosa .

Properties

IUPAC Name |

palladium(2+);dihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Pd/h2*1H2;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJCBFBQEVOTOW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12135-22-7 |

Source

|

| Record name | Palladium dihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12135-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.